molecular formula C14H24N4O3 B1488832 Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate CAS No. 2098004-24-9

Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Cat. No. B1488832
CAS RN: 2098004-24-9
M. Wt: 296.37 g/mol
InChI Key: FDMNFJOYBYGWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a tert-butyl group, an amino group, a piperidine ring, a carboxylate ester, and a 1,2,4-oxadiazole ring . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the 1,2,4-oxadiazole ring would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the ester could undergo hydrolysis or transesterification, and the 1,2,4-oxadiazole ring could be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amino group and the ester could affect its solubility in different solvents .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound serves as a versatile intermediate in the synthesis of various pharmaceutical drugs. Its structure is conducive to modifications that can lead to the development of new therapeutic agents. For instance, its piperidine ring is a common motif in drugs targeting the central nervous system, while the oxadiazole moiety is known for its antimicrobial properties .

Development of Antimicrobial Agents

The oxadiazole ring present in the compound is associated with potent antimicrobial activity. Researchers are exploring this compound as a precursor for designing new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications and future directions for this compound would depend on its properties and performance in various tests and trials. It could be explored for use in areas like drug discovery, materials science, or chemical synthesis .

properties

IUPAC Name

tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-5-11-16-12(21-17-11)9-8-18(7-6-10(9)15)13(19)20-14(2,3)4/h9-10H,5-8,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMNFJOYBYGWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-amino-3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.